Acetyldiphyllin
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Overview
Description
Acetyldiphyllin is a derivative of diphyllin, a natural arylnaphthalene lignan lactone. Diphyllin is isolated from the leaf of Astilboides tabularis and has demonstrated various bioactivities, including V-ATPase inhibition, anti-tumor, anti-virus, anti-biofilm, anti-inflammatory, and anti-oxidant activities . This compound retains many of these bioactivities and is of significant interest in scientific research.
Preparation Methods
The synthesis of acetyldiphyllin typically involves the acetylation of diphyllin. One common method includes the reaction of diphyllin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Acetyldiphyllin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetyldiphyllin has a wide range of scientific research applications:
Mechanism of Action
Acetyldiphyllin exerts its effects primarily through the inhibition of V-ATPase, an enzyme responsible for acidifying intracellular compartments . This inhibition disrupts various cellular processes, leading to anti-tumor, anti-viral, and anti-inflammatory effects. The molecular targets include the V-ATPase complex, and the pathways involved are those regulating cellular pH and ion homeostasis.
Comparison with Similar Compounds
Similar compounds to acetyldiphyllin include other diphyllin derivatives such as:
Diphyllin: The parent compound, known for its broad bioactivity profile.
Justicidin B: Another lignan with similar anti-tumor and anti-viral properties.
Monothis compound apioside: A glycosylated derivative with enhanced bioactivity. This compound is unique due to its specific acetylation, which can influence its bioactivity and pharmacokinetic properties.
Properties
IUPAC Name |
[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O8/c1-11(24)31-22-14-8-18(27-3)17(26-2)7-13(14)20(21-15(22)9-28-23(21)25)12-4-5-16-19(6-12)30-10-29-16/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGZEHANNYRNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2COC(=O)C2=C(C3=CC(=C(C=C31)OC)OC)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347142 |
Source
|
Record name | Acetyldiphyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25001-54-1 |
Source
|
Record name | Acetyldiphyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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